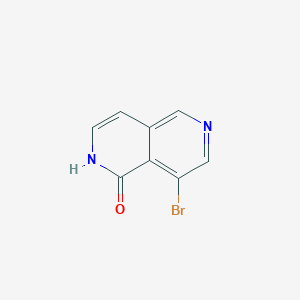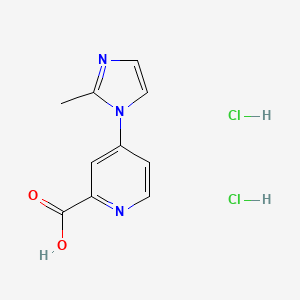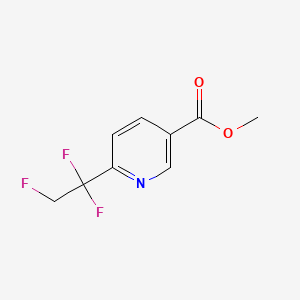
(2,3,5-Trimethoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,5-Trimethoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its three methoxy groups attached to the phenyl ring, which can influence its reactivity and applications in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,5-Trimethoxyphenyl)boronic acid typically involves the reaction of (2,3,5-Trimethoxyphenyl)magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, making the process more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions: (2,3,5-Trimethoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction is widely used in the synthesis of biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Derivatives: Formed through nucleophilic substitution of the methoxy groups.
Applications De Recherche Scientifique
(2,3,5-Trimethoxyphenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Investigated for its potential use in the development of boron-containing drugs, which can exhibit unique biological activities.
Medicine: Explored for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that involves the selective accumulation of boron-containing compounds in tumor cells.
Industry: Used in the synthesis of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-carbon bonds.
Mécanisme D'action
The mechanism of action of (2,3,5-Trimethoxyphenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product.
In biological systems, the boronic acid group can interact with various molecular targets, such as enzymes and receptors, through the formation of reversible covalent bonds. This interaction can modulate the activity of the target molecules, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
(2,3,5-Trimethoxyphenyl)boronic acid can be compared with other similar compounds, such as:
(2,3,4-Trimethoxyphenyl)boronic acid: Similar in structure but with different positions of the methoxy groups, which can influence its reactivity and applications.
(2,4,6-Trimethoxyphenyl)boronic acid: Another isomer with different methoxy group positions, leading to variations in chemical behavior.
(3,4,5-Trimethoxyphenyl)boronic acid: Known for its use in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its specific arrangement of methoxy groups, which can provide distinct reactivity patterns and applications compared to its isomers.
Propriétés
Formule moléculaire |
C9H13BO5 |
|---|---|
Poids moléculaire |
212.01 g/mol |
Nom IUPAC |
(2,3,5-trimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H13BO5/c1-13-6-4-7(10(11)12)9(15-3)8(5-6)14-2/h4-5,11-12H,1-3H3 |
Clé InChI |
RWCPYRRXJIJTIE-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1OC)OC)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid](/img/structure/B15298450.png)

![{5-Cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15298457.png)





![1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B15298494.png)
![Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate](/img/structure/B15298499.png)

![4,4,5,5-Tetramethyl-2-[4-[(4-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane](/img/structure/B15298530.png)
![5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine](/img/structure/B15298546.png)
